molecular formula C14H14ClFN4O B13728828 1-(4-Fluorophenyl)-4-hydrazinylphthalazine hydrochloride hydrate

1-(4-Fluorophenyl)-4-hydrazinylphthalazine hydrochloride hydrate

Cat. No.: B13728828
M. Wt: 308.74 g/mol
InChI Key: AVESSAXWESLLHP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-hydrazinylphthalazine hydrochloride hydrate is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable tool in the study of chemical reactions and biological processes.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-4-hydrazinylphthalazine hydrochloride hydrate involves several steps. One common method includes the reaction of 4-fluorophenylhydrazine with phthalic anhydride under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The resulting product is then purified and converted into its hydrochloride hydrate form through crystallization .

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include additional purification steps to ensure the compound’s purity and stability.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-hydrazinylphthalazine hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of corresponding phthalazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of reduced hydrazinylphthalazine compounds.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazinyl group, using reagents such as alkyl halides or acyl chlorides. .

Scientific Research Applications

1-(4-Fluorophenyl)-4-hydrazinylphthalazine hydrochloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-hydrazinylphthalazine hydrochloride hydrate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-hydrazinylphthalazine hydrochloride hydrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydrazinylphthalazine structure, which imparts distinct chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structural properties and chemical reactivity make it a valuable tool for studying chemical reactions, biological processes, and potential therapeutic applications.

Properties

Molecular Formula

C14H14ClFN4O

Molecular Weight

308.74 g/mol

IUPAC Name

[4-(4-fluorophenyl)phthalazin-1-yl]hydrazine;hydrate;hydrochloride

InChI

InChI=1S/C14H11FN4.ClH.H2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17-16)19-18-13;;/h1-8H,16H2,(H,17,19);1H;1H2

InChI Key

AVESSAXWESLLHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NN)C3=CC=C(C=C3)F.O.Cl

Origin of Product

United States

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